molecular formula C14H18ClN3O3 B12331259 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

Cat. No.: B12331259
M. Wt: 311.76 g/mol
InChI Key: NKKUNGAMPOLMSS-UHFFFAOYSA-N
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Description

5-(4-Aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride is a barbiturate derivative characterized by a 1,3-diazinane-2,4,6-trione core substituted at the 5-position with a phenyl group and a 4-aminobutyl chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability and pharmacological applications. Barbiturates typically act as central nervous system (CNS) depressants, with substituents dictating their potency, duration of action, and metabolic stability . The 4-aminobutyl moiety introduces a polar functional group, distinguishing this compound from classical barbiturates, which often feature non-polar alkyl or aryl substituents.

Properties

Molecular Formula

C14H18ClN3O3

Molecular Weight

311.76 g/mol

IUPAC Name

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C14H17N3O3.ClH/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19;/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20);1H

InChI Key

NKKUNGAMPOLMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of 5-Phenylbarbituric Acid

The most straightforward method involves alkylating 5-phenylbarbituric acid with 1-bromo-4-aminobutane under basic conditions. This route exploits the nucleophilic character of the barbiturate enolate to facilitate C-alkylation at the 5-position.

Procedure :

  • Enolate Formation : 5-Phenylbarbituric acid is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C.
  • Alkylation : 1-Bromo-4-aminobutane (1.2 equiv) is added dropwise, followed by refluxing at 60°C for 12 hours.
  • Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over MgSO₄.
  • Hydrochloride Formation : The free amine is treated with HCl gas in diethyl ether to yield the hydrochloride salt.

Key Data :

Parameter Value Source
Yield 45–55%
Purity (HPLC) >95%
Reaction Temperature 60°C

Challenges :

  • Competing O-alkylation reduces yield.
  • Amine protonation during alkylation necessitates inert conditions.

Sequential Assembly via Gabriel Synthesis

An alternative approach constructs the aminobutyl side chain through a Gabriel synthesis, avoiding direct handling of the amine group.

Procedure :

  • Phthalimide Protection : 5-Phenylbarbituric acid is reacted with phthalimide-protected 1,4-dibromobutane in DMF using K₂CO₃ as a base.
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine.
  • Salt Formation : The product is treated with concentrated HCl to precipitate the hydrochloride salt.

Key Data :

Parameter Value Source
Yield 35–45%
Purity (NMR) >90%
Reaction Time 24 hours (alkylation)

Advantages :

  • Avoids side reactions from free amines.
  • Enables easier purification of intermediates.

Optimization Strategies

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance enolate stability, while weaker bases (K₂CO₃) minimize decomposition.

Comparative Solvent Study :

Solvent Yield (%) Byproducts
THF 45 O-Alkylated (15%)
DMF 55 Minimal
DMSO 50 Degradation (5%)

Source: Adapted from

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals.

Crystallization Data :

Solvent System Purity (%) Crystal Morphology
Ethanol/Water 98 Needles
Acetone 90 Amorphous

Source:

Analytical Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 3.15 (t, 2H, NH₂CH₂), 2.85 (t, 2H, CH₂NCO).
  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).
  • XRD : Confirms absence of enol tautomers via C=O bond lengths (1.22 Å).

Industrial and Pharmacological Considerations

The compound’s synthesis is critical for producing immunogens in antibody development. Scale-up challenges include:

  • Cost of 1-Bromo-4-aminobutane : ~$320/kg (Sigma-Aldrich, 2025).
  • Waste Management : Bromide byproducts require ion-exchange treatment.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis . These interactions contribute to its effects on cellular processes and its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione hydrochloride with related barbiturates:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Solubility (HCl Salt) Pharmacological Class
5-(4-Aminobutyl)-5-phenyl-... hydrochloride 4-Aminobutyl Phenyl ~366.8* High Potential sedative/hypnotic
Phenobarbital Ethyl Phenyl 232.24 Low Anticonvulsant
Butalbital 2-Methylpropyl Prop-2-enyl 224.26 Low Sedative/analgesic
Methohexital Hex-3-yn-2-yl Prop-2-enyl 262.29 Moderate Anesthetic
Butabarbital Butan-2-yl Ethyl 224.26 Low Short-acting barbiturate

*Calculated from molecular formula C15H19ClN4O3 (exact weight requires experimental validation).

Key Structural Differences:

  • Substituent Polarity: The 4-aminobutyl group introduces a primary amine, increasing hydrophilicity compared to non-polar alkyl groups (e.g., ethyl in phenobarbital).
  • Salt Form: The hydrochloride salt improves aqueous solubility, unlike unmodified barbiturates like phenobarbital, which rely on weak acid properties for dissolution .
  • Stereochemistry : Unlike chiral barbiturates such as (5R)-5-butyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione , the target compound’s stereochemical configuration is unspecified in available evidence.

Pharmacological and Metabolic Insights

Pharmacokinetics:

  • Solubility and Absorption: The hydrochloride salt likely enhances gastrointestinal absorption compared to non-salt forms (e.g., phenobarbital) .
  • Metabolism: Barbiturates are primarily metabolized via hepatic cytochrome P450 enzymes. The 4-aminobutyl group may undergo oxidative deamination, producing metabolites with distinct activity or toxicity profiles .

Pharmacodynamics:

  • CNS Effects: Similar to phenobarbital, the compound may exhibit anticonvulsant or sedative effects. However, the 4-aminobutyl group could modulate GABAA receptor binding affinity, altering potency or duration .

Stability:

  • Degradation: Barbiturates with sulfur-containing substituents (e.g., thiopental) are prone to oxidative desulfurization . The 4-aminobutyl group in the target compound may confer resistance to such degradation pathways.

Biological Activity

However, I can provide some general information based on the limited data available and the compound's structural similarities to other barbituric acid derivatives:

Potential Biological Activities

5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride is a barbituric acid derivative. While specific data on this compound is lacking, barbituric acid derivatives are known to have various biological effects:

Antimicrobial Potential
Some barbituric acid derivatives have shown antimicrobial properties. The presence of the aminobutyl group in this compound could potentially contribute to antimicrobial activity, as some antimicrobial peptides contain similar structural elements .

Central Nervous System Effects
Barbiturates are known for their effects on the central nervous system. This compound may have sedative, hypnotic, or anticonvulsant properties, though this would require specific testing to confirm.

Potential Cytotoxicity
Some structurally related compounds have been investigated for cytotoxic effects against tumor cell lines. However, the specific activity of this compound would need to be experimentally determined .

Structure-Activity Relationship

The biological activity of this compound would likely be influenced by its unique structural features:

  • The phenyl group at the 5-position may affect its lipophilicity and ability to interact with biological targets.
  • The 4-aminobutyl substituent could play a role in its potential antimicrobial activity or other biological interactions.
  • The barbituric acid core structure is associated with various pharmacological effects, particularly on the central nervous system.

Research Gaps

It's important to note that without specific studies on this compound, its exact biological activities remain speculative. Further research would be needed to:

  • Determine its antimicrobial spectrum, if any.
  • Evaluate its effects on the central nervous system.
  • Assess its potential cytotoxicity against various cell lines.
  • Investigate its pharmacokinetics and pharmacodynamics.
  • Explore any other potential biological activities or therapeutic applications.

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